Cas no 645-48-7 ((phenylamino)thiourea)
(phenylamino)thiourea Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarbothioamide,2-phenyl-
- 1-Phenyl-3-thiosemicarbazide
- 1-Phenylthiosemicarbazide
- 2-Phenylhydrazinecarbothioamide
- anilinothiourea
- 2-phenyl-1-hydrazinecarbothioamide
- 4(N)-phenylthiosemicarbazide
- EINECS 211-444-1
- Hydrazinecarbothioamide,2-phenyl
- N4-phenyl thiosemicarbazide
- phenyl thiosemicarbazide
- PhNHNHC(S)NH2
- Semicarbazide,1-phenyl-3-thio
- Hydrazinecarbothioamide, 2-phenyl-
- Phenylthiosemicarbazide
- Semicarbazide, 1-phenyl-3-thio-
- 6EE7260GUN
- JDXKTOBMLZLCSB-UHFFFAOYSA-N
- WLN: SUYZMMR
- phenylaminothiourea
- (phenylamino)thiourea
- ARONIS23885
- 2-Phenylhydrazinecarbothioamide #
- DTXCID3044332
- STR05184
- NCGC00334364-01
- 1-Phenylthiosemicarbazide, for spectrophotometric det. of Co, >=99.0%
- NSC25003
- AKOS000120964
- NSC 25003
- 2-Phenylhydrazine-1-carbothioamide
- EN300-20852
- W18308
- CS-0239260
- NSC 179798
- DB-025636
- AB01327540-02
- DTXSID9060948
- 645-48-7
- UNII-6EE7260GUN
- NS00035716
- BBL010670
- SCHEMBL163118
- MFCD00042739
- NSC179798
- NSC-179798
- STL146299
- NSC-25003
- Z104483868
- P0234
- AI3-03695
-
- MDL: MFCD00042739
- Inchi: 1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)
- InChI Key: JDXKTOBMLZLCSB-UHFFFAOYSA-N
- SMILES: S=C(N)NNC1C=CC=CC=1
Computed Properties
- Exact Mass: 167.05200
- Monoisotopic Mass: 167.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.7
- Topological Polar Surface Area: 82.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.1960 (rough estimate)
- Melting Point: ~200 °C (dec.)
- Boiling Point: 287.4°C at 760 mmHg
- Flash Point: 127.6°C
- Refractive Index: 1.5500 (estimate)
- PSA: 82.17000
- LogP: 2.01090
- Solubility: Insoluble in water
(phenylamino)thiourea Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45
- RTECS:VT3850000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25
(phenylamino)thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(phenylamino)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0234-25G |
1-Phenyl-3-thiosemicarbazide |
645-48-7 | >98.0%(T)(HPLC) | 25g |
¥1375.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160248-1G |
(phenylamino)thiourea |
645-48-7 | 98% | 1g |
¥115.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160248-25G |
(phenylamino)thiourea |
645-48-7 | 98% | 25g |
¥851.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160248-5g |
(phenylamino)thiourea |
645-48-7 | 98% | 5g |
¥362.90 | 2023-09-01 | |
| Alichem | A250001502-25g |
2-Phenylhydrazinecarbothioamide |
645-48-7 | 97% | 25g |
$159.12 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0234-1G |
1-Phenyl-3-thiosemicarbazide |
645-48-7 | >98.0%(T)(HPLC) | 1g |
¥120.00 | 2024-04-16 | |
| abcr | AB135334-1 g |
1-Phenyl-3-thiosemicarbazide, 98%; . |
645-48-7 | 98% | 1 g |
€43.60 | 2023-07-20 | |
| abcr | AB135334-25 g |
1-Phenyl-3-thiosemicarbazide, 98%; . |
645-48-7 | 98% | 25 g |
€226.80 | 2023-07-20 | |
| eNovation Chemicals LLC | D769166-1g |
1-PHENYL-3-THIOSEMICARBAZIDE |
645-48-7 | 95% | 1g |
$70 | 2024-06-07 | |
| eNovation Chemicals LLC | D769166-5g |
1-PHENYL-3-THIOSEMICARBAZIDE |
645-48-7 | 95% | 5g |
$105 | 2024-06-07 |
(phenylamino)thiourea Suppliers
(phenylamino)thiourea Related Literature
-
Masoomeh Mehraban,Mahboobeh Manoochehri,Faramarz Afshar Taromi New J. Chem. 2018 42 17636
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Darwish Amin,Basima Shaba Analyst 1987 112 1457
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4. Effect of chlorine substitution on the structure and activity of 4-phenylthiosemicarbazide: crystal and molecular structure of 4-(4-chlorophenyl)thiosemicarbazideAsok Kumar Nandi,Siddhartha Chaudhuri,Sunil Kumar Mazumdar,Saktiprosad Ghosh J. Chem. Soc. Perkin Trans. 2 1984 1729
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Yue Meng,Wenbo Ning,Bin Xu,Wenzhong Yang,Kegui Zhang,Yun Chen,Lihua Li,Xi Liu,Jinhong Zheng,Yimin Zhang RSC Adv. 2017 7 43014
Additional information on (phenylamino)thiourea
Comprehensive Analysis of (phenylamino)thiourea (CAS No. 645-48-7): Properties, Applications, and Industry Insights
(phenylamino)thiourea, also known by its CAS number 645-48-7, is an organic compound with significant relevance in chemical research and industrial applications. This compound belongs to the thiourea derivatives family, characterized by the presence of a phenylamino group attached to the thiourea moiety. Its molecular structure, C7H9N3S, offers unique chemical properties that make it valuable in various synthetic processes and material science applications.
One of the most frequently searched questions about (phenylamino)thiourea revolves around its synthesis methods. Researchers often explore its preparation through the reaction of phenylhydrazine with thiourea or via alternative pathways involving isothiocyanates. The compound's solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) is another common query, as this property significantly impacts its practical applications in laboratory settings.
In recent years, the scientific community has shown growing interest in thiourea derivatives due to their potential in green chemistry initiatives. (phenylamino)thiourea has been investigated as a potential catalyst or ligand in environmentally friendly synthetic processes, aligning with current trends toward sustainable chemical production. This connection to eco-friendly chemistry makes the compound particularly relevant in contemporary research discussions.
The compound's spectroscopic properties (including IR and NMR characteristics) are frequently studied topics, as these analytical signatures are crucial for identification and purity assessment. Many researchers search for detailed spectral data of CAS 645-48-7 to support their analytical work, particularly in quality control applications within the chemical industry.
From an industrial perspective, (phenylamino)thiourea finds applications in specialty chemicals formulation. Its role as an intermediate in the synthesis of more complex organic compounds is well-documented, with particular relevance in the development of pharmaceutical intermediates and agrochemicals. However, it's important to note that all applications comply with relevant safety and regulatory standards.
The thermal stability of 645-48-7 is another area of frequent investigation, especially for researchers working on high-temperature applications. Understanding its decomposition profile is essential for safe handling and storage, as well as for potential applications in material science where thermal resistance is required.
In the context of molecular interactions, (phenylamino)thiourea demonstrates interesting hydrogen bonding capabilities due to its thiourea moiety. This property makes it a subject of study in supramolecular chemistry, particularly in the design of molecular recognition systems and self-assembling structures. These applications align with current research trends in nanotechnology and advanced materials.
Quality specifications for CAS 645-48-7 typically include parameters such as purity (often ≥98%), appearance (usually white to off-white crystalline powder), and moisture content. These specifications are crucial for buyers and researchers searching for high-purity chemicals for sensitive applications. The compound's storage conditions (typically room temperature in a dry environment) are also common search queries among laboratory professionals.
Recent publications have explored the potential of (phenylamino)thiourea derivatives in biological applications, though any such uses would require extensive testing and regulatory approval. This research direction reflects the broader scientific community's interest in repurposing known chemical entities for novel applications in life sciences.
From a commercial perspective, the global market for thiourea derivatives including 645-48-7 has shown steady growth, driven by demand from research institutions and specialty chemical manufacturers. Suppliers often highlight the compound's consistent quality and reliable supply chain as key purchasing considerations for industrial buyers.
Analytical methods for (phenylamino)thiourea typically involve HPLC or GC analysis, with many researchers searching for optimized chromatographic conditions. The development of robust analytical protocols for this compound remains an active area of method development in analytical chemistry laboratories.
In terms of safety profile, while CAS 645-48-7 is not classified as hazardous under standard handling conditions, proper laboratory practices including the use of personal protective equipment are always recommended. This aligns with current industry focus on chemical safety and responsible handling practices in research and manufacturing environments.
The future research directions for (phenylamino)thiourea may include exploration of its coordination chemistry with transition metals, potential applications in energy storage systems, or further investigation of its physicochemical properties under various environmental conditions. These potential applications connect with current scientific priorities in renewable energy and advanced material development.
For researchers working with 645-48-7, understanding its reactivity patterns is essential. The compound can participate in various organic transformations, including condensation reactions and complex formation, making it a versatile building block in synthetic organic chemistry. This versatility contributes to its ongoing relevance in chemical research.
In conclusion, (phenylamino)thiourea (CAS No. 645-48-7) represents an important compound in the landscape of organic chemistry, with diverse applications ranging from basic research to industrial processes. Its continued study contributes to advancements in multiple scientific disciplines while adhering to modern standards of chemical safety and environmental responsibility.
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